Home > Products > Building Blocks P10706 > 5-(4-Fluorobenzyl)thiazolidine-2,4-dione
5-(4-Fluorobenzyl)thiazolidine-2,4-dione - 291536-42-0

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Catalog Number: EVT-340307
CAS Number: 291536-42-0
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S . It has a molecular weight of 225.24 . This compound is recognized for its biological importance .

Synthesis Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring that has almost all types of biological activities . Various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione have been synthesized . The synthesis of these derivatives has been well-documented in the literature .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione can be represented by the InChI code: 1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,13H,5H2,(H,12,14) .

Applications

The scientific applications of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione have not been extensively explored, as it has primarily been identified as an impurity in pioglitazone. [] Further research is required to investigate its potential biological activities and applications.

5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is identified as an impurity (Impurity I) found in pioglitazone bulk drug substance. []
  • Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. The primary difference is the substitution on the benzyl ring, with a hydroxy group present instead of a fluorine atom.

Pioglitazone

  • Compound Description: Pioglitazone is a well-known antidiabetic drug belonging to the thiazolidinedione class. It acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, improving insulin sensitivity and glycemic control. []
  • Relevance: While the exact structure of pioglitazone is not provided in the abstracts, it is mentioned that both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione (Impurity II) and 5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione (Impurity I) are identified as impurities in pioglitazone. This strongly suggests that pioglitazone possesses a closely related structure to these compounds, likely sharing the thiazolidine-2,4-dione core and a substituted benzyl group.

5-[4-(1-Methylcyclohexylmethoxy)benzyl]-thiazolidine-2,4-dione (Ciglitazone)

  • Compound Description: Ciglitazone (ADD-3878, U-63,287) is another thiazolidinedione-based antidiabetic agent. It effectively reduces insulin resistance in animal models of obesity and diabetes, improving glucose tolerance and lipid metabolism. []
  • Relevance: Like 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, this compound features a thiazolidine-2,4-dione ring with a benzyl substituent at the 5-position. The key difference lies in the presence of a more complex 1-methylcyclohexylmethoxy group attached to the benzyl ring in Ciglitazone. ,

(Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione (SKLB010)

  • Compound Description: This thiazolidine-2,4-dione derivative exhibits potent hepatoprotective properties, demonstrating efficacy in both ConA-induced acute liver injury and bleomycin-induced pulmonary fibrosis models. Its mechanism of action involves the inhibition of inflammatory responses and collagen deposition. [, ]
  • Relevance: Structurally, 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione share a common thiazolidine-2,4-dione core and a para-substituted benzyl moiety. The key distinction lies in the presence of a methoxy group instead of a fluorine atom on the benzyl ring and the double bond (benzylidene) in SKLB010. ,
Introduction to Thiazolidine-2,4-Dione Derivatives in Medicinal Chemistry

Structural and Functional Significance of Thiazolidine-2,4-Dione Scaffolds

The thiazolidine-2,4-dione (TZD) scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4. This configuration provides distinct electronic properties and hydrogen-bonding capabilities that facilitate interactions with biological targets. The scaffold's significance stems from its capacity for structural diversification at the 3 and 5 positions, enabling precise modulation of pharmacological profiles while maintaining core molecular recognition elements [6] [7].

The TZD core exhibits conformational flexibility that allows adaptation to diverse binding pockets. This adaptability, combined with the scaffold's electron-rich environment, underpins its broad bioactivity spectrum. Key mechanisms include:

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism: The TZD moiety serves as the pharmacophoric anchor for insulin-sensitizing drugs. Its carbonyl groups form critical hydrogen bonds with key residues (His323, His449, and Tyr473) in the ligand-binding domain of PPARγ, facilitating receptor activation and subsequent transcription of genes involved in glucose and lipid metabolism [6] [7].
  • Aldose reductase inhibition: TZD derivatives like compound 8b demonstrate potent non-competitive inhibition (IC~50~ = 0.16 µM) through interactions with the aldose reductase active site, particularly via hydrogen bonding with Tyr48 and His110 residues, relevant for managing diabetic complications [1].
  • Antimicrobial activity: The scaffold disrupts peptidoglycan biosynthesis by inhibiting cytoplasmic Mur ligases, with minimum inhibitory concentration values against Gram-positive bacteria ranging from 2-16 µg/mL [8].

Table 1: Influence of Substituents on Thiazolidine-2,4-Dione Bioactivity

PositionSubstituent ClassBiological ImpactExample Derivatives
N-3BenzothiazoleEnhanced AR inhibitionHybrid 8b (IC~50~ = 0.16 µM)
N-34-Nitrophenyl-2-oxoethylImproved AR binding affinityCompounds 5a-k
C-54-FluorobenzylideneOptimized PPARγ activationContemporary glitazones
C-52,4-DichlorobenzylideneVEGFR-2 inhibition (anticancer)Compound 22 (IC~50~ = 0.079 µM)
C-5Indole moietyHypoglycemic activityDerivatives 3a-l

Recent structural optimizations focus on enhancing target specificity while mitigating off-target effects. The introduction of fluorinated benzyl groups at C-5 significantly improves metabolic stability and binding affinity, exemplified by 5-(4-fluorobenzyl)thiazolidine-2,4-dione derivatives that maintain the core's hydrogen-bonding capacity while adding hydrophobic interaction surfaces [6] [10].

Role of Fluorinated Benzyl Substituents in Bioactive Molecule Design

The strategic incorporation of fluorine atoms and fluorinated motifs into pharmaceutical agents has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—including high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and low polarizability—exert profound effects on molecular conformation, electronic distribution, and intermolecular interactions. The 4-fluorobenzyl moiety specifically enhances bioactivity through three primary mechanisms:

  • Lipophilicity Optimization: Fluorination increases log P values by approximately 0.25 per fluorine atom, improving membrane permeability without excessive hydrophobicity. This balances cellular uptake and solubility, addressing a key challenge in TZD drug development [10].
  • Metabolic Stabilization: The strong carbon-fluorine bond (485 kJ/mol) resists oxidative metabolism, particularly against cytochrome P450-mediated dealkylation. Fluorine substitution at the para-position of benzyl groups blocks aromatic hydroxylation, a primary metabolic pathway for non-fluorinated analogues [10].
  • Molecular Interactions: Fluorine participates in dipolar interactions, hydrogen bonding (as an acceptor), and orthogonal multipolar contacts with protein residues. The 4-fluorobenzyl group enables favorable edge-to-face aromatic stacking and van der Waals contacts within hydrophobic binding pockets, as demonstrated in DNA gyrase inhibition (docking scores: -4.73 to -4.61) [10].

Table 2: Comparative Impact of Fluorinated vs. Non-Fluorinated Benzyl Substituents

Property4-Fluorobenzyl DerivativesNon-Fluorinated Benzyl AnaloguesBiological Consequence
Lipophilicity (clogP)Increased by 0.2-0.5 unitsLower clogP valuesEnhanced cellular penetration
Metabolic Stabilityt~1/2~ increased 2-3 foldRapid oxidative metabolismImproved pharmacokinetics
Protein BindingStronger hydrophobic contacts and halogen bondingStandard π-π stackingHigher target affinity (e.g., PPARγ, VEGFR-2)
Electron DistributionReduced electron density on phenyl ringHigher electron densityTuned reactivity and binding specificity
Antioxidant CapacityIC~50~ = 9.18 μg/mL (compound 6)Higher IC~50~ valuesSuperior radical scavenging

In TZD derivatives, the 4-fluorobenzyl group significantly enhances binding to therapeutic targets. Molecular docking studies reveal that fluorinated TZDs establish additional interactions with PPARγ compared to non-fluorinated analogues, including:

  • Halogen bonding with Leu330
  • Enhanced hydrophobic contacts within the arm III region of the PPARγ binding pocket
  • Optimal positioning of the TZD ring for hydrogen bonding with Ser289 and His449 [6] [10]

These interactions translate to improved antihyperglycemic efficacy, as demonstrated by fluorinated TZDs reducing blood glucose concentrations at substantially lower doses (5 mg/kg) than early-generation glitazones in murine models [1].

Historical Development of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione as a Pharmacophore

The evolution of TZD-based therapeutics reveals a deliberate progression toward fluorinated derivatives, driven by the need to enhance efficacy while addressing toxicity concerns of early glitazones:

  • First Generation (1980-1990): Non-fluorinated TZDs like ciglitazone (Takeda, 1982) established the scaffold's antidiabetic potential but exhibited unacceptable hepatotoxicity. Troglitazone (Sankyo, 1988) reached market but was withdrawn in 2000 due to idiosyncratic hepatotoxicity linked to its chromane ring [6] [7].

  • Second Generation (1990s): Introduction of pyridine and thiazole rings yielded rosiglitazone (SmithKline Beecham, 1999) and pioglitazone (Takeda, 1999). While effective, cardiovascular concerns emerged with rosiglitazone, leading to restricted use (2010) and subsequent re-evaluation (2013). These compounds lacked fluorine substitutions [6] [7].

  • Fluorinated Era (2000s-Present): Rational drug design incorporated fluorinated benzyl groups to optimize pharmacokinetics and target specificity. Lobeglitazone (Chong Kun Dang, 2013) featured a para-fluorinated benzyl moiety, demonstrating improved PPARγ binding affinity (K~d~ = 30 nM) and reduced side effect liability compared to predecessors. This innovation established 5-(4-fluorobenzyl)thiazolidine-2,4-dione as a privileged pharmacophore [6].

  • Contemporary Hybrid Derivatives: Recent research integrates the 4-fluorobenzyl-TZD moiety into multifunctional hybrids:

  • Anticancer Agents: Molecular docking of fluorinated TZD derivatives (e.g., compound 22) shows potent VEGFR-2 inhibition (IC~50~ = 0.079 μM) through hydrogen bonding with Cys917 and hydrophobic interactions in the DFG motif region [3] [4]
  • Antimicrobial Hybrids: Fluorinated TZD-benzothiazole conjugates exhibit enhanced Gram-positive activity (MIC = 17.9 μM against S. aureus) due to improved membrane penetration [10]
  • Dual-Action Antidiabetics: Fluorinated TZD hybrids with benzothiazole or nitro phenacyl moieties demonstrate concurrent aldose reductase inhibition (IC~50~ = 0.16 μM) and PPARγ activation [1]

Synthetic methodologies have evolved in parallel with biological evaluation. Early routes relied on stoichiometric reagents and organic solvents for Knoevenagel condensations to form 5-arylidene derivatives. Contemporary green chemistry approaches utilize deep eutectic solvents (e.g., choline chloride/N-methylurea) that function as both reaction media and catalysts, achieving yields up to 90.90% with minimized environmental impact [9]. Microwave-assisted synthesis further optimizes the construction of fluorinated TZD derivatives, reducing reaction times from hours to minutes while improving regioselectivity [2] [5].

The historical trajectory demonstrates how strategic fluorination addressed historical limitations while expanding therapeutic applications. Current research explores fluorinated TZD derivatives as modulators of emerging targets including carbonic anhydrase IX, Pim kinase, and histone deacetylases, leveraging the 5-(4-fluorobenzyl)thiazolidine-2,4-dione core as a versatile pharmacological platform [6] [10].

Properties

CAS Number

291536-42-0

Product Name

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)

InChI Key

KXGHAWOYZKFFPG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F

Synonyms

5-[(4-Fluorophenyl)methyl]-2,4-thiazolidinedione;_x000B_5-(4-Fluorobenzyl)thiazolidine-2,4-dione;

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.